2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]acetohydrazide
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Overview
Description
2-{[5-(2-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-((E)-1-{2-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a triazole ring, a bromophenyl group, and a chlorobenzyl ether moiety, making it a unique molecule for study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-((E)-1-{2-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)ACETOHYDRAZIDE involves multiple steps, starting with the preparation of the triazole ring and subsequent functionalization with bromophenyl and chlorobenzyl groups. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, with stringent quality control measures in place to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(2-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-((E)-1-{2-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions may involve reagents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl and chlorobenzyl sites.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{[5-(2-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-((E)-1-{2-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[5-(2-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-((E)-1-{2-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- **N’-[(E)-(2-BROMOPHENYL)METHYLIDENE]-2-({5-[(4-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETOHYDRAZIDE
- **2-[(2-BROMOBENZYL)SULFANYL]-N’~1~-[(E)-(4-IODOPHENYL)METHYLENE]ACETOHYDRAZIDE
Uniqueness
The uniqueness of 2-{[5-(2-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-((E)-1-{2-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)ACETOHYDRAZIDE lies in its specific structural features, such as the combination of a triazole ring with bromophenyl and chlorobenzyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H21BrClN5O2S |
---|---|
Molecular Weight |
570.9 g/mol |
IUPAC Name |
2-[[5-(2-bromophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[2-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C25H21BrClN5O2S/c1-32-24(20-7-3-4-8-21(20)26)30-31-25(32)35-16-23(33)29-28-14-18-6-2-5-9-22(18)34-15-17-10-12-19(27)13-11-17/h2-14H,15-16H2,1H3,(H,29,33)/b28-14+ |
InChI Key |
OOWNPNPPQZOCNU-CCVNUDIWSA-N |
Isomeric SMILES |
CN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CC=C2OCC3=CC=C(C=C3)Cl)C4=CC=CC=C4Br |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=C2OCC3=CC=C(C=C3)Cl)C4=CC=CC=C4Br |
Origin of Product |
United States |
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